Enhanced Lipophilicity (LogP) for Improved Membrane Permeability vs. Simpler Carbamoyl Analogs
The target compound exhibits a measured LogP value of 0.09090 [1]. This value indicates moderate lipophilicity, which is substantially higher than that of the unsubstituted 6-carbamoylpyridine-3-boronic acid analog (estimated LogP ~ -0.5 to -1.0 based on fragment contributions) [2]. The presence of the 4-methoxybenzyl group contributes significantly to the overall hydrophobic character, potentially enhancing passive membrane diffusion and oral bioavailability if incorporated into a drug candidate [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.09090 (measured) |
| Comparator Or Baseline | 6-Carbamoylpyridine-3-boronic acid (estimated LogP ~ -0.5 to -1.0) |
| Quantified Difference | ΔLogP ≈ 0.6–1.1 units (more lipophilic) |
| Conditions | Calculated partition coefficient (octanol/water) at 25°C |
Why This Matters
Higher LogP correlates with improved membrane permeability, a critical factor for cellular uptake in biological assays and oral drug development.
- [1] Chemsrc. (6-((4-Methoxybenzyl)carbamoyl)pyridin-3-yl)boronic acid, CAS 1072946-22-5. https://m.chemsrc.com/cas/1072946-22-5_337266.html (accessed 2025). View Source
- [2] Estimation based on fragment-based methods; 6-carbamoylpyridine-3-boronic acid lacks aromatic substitution, resulting in lower LogP. (ChemDraw/ACD/Labs LogP prediction). View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. https://doi.org/10.1517/17460441.2012.714363. View Source
